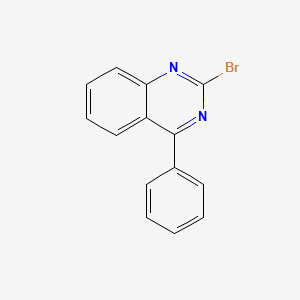

2-Bromo-4-phenylquinazoline

Description

BenchChem offers high-quality 2-Bromo-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIYIAGTHDVLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-phenylquinazoline

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 2-Bromo-4-phenylquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a well-established pharmacophore present in numerous therapeutic agents. The introduction of a bromine atom at the 2-position and a phenyl group at the 4-position offers a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR). This document outlines a rational, multi-step synthesis, provides a detailed experimental protocol, and discusses the analytical techniques required for the unambiguous structural elucidation of the target molecule.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to the development of a wide array of therapeutic agents.[1] The rigid bicyclic structure of the quinazoline core serves as a versatile scaffold for the design of molecules that can interact with various biological targets with high specificity and affinity. Notably, the 4-aminoquinazoline core is a key feature in several approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, which are potent kinase inhibitors.[2]

The strategic functionalization of the quinazoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a bromine atom, as in 2-Bromo-4-phenylquinazoline, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the synthesis of diverse libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The phenyl group at the 4-position contributes to the molecule's lipophilicity and can engage in crucial π-π stacking interactions within the binding pockets of target proteins.

Proposed Synthetic Pathway

While a direct, well-established protocol for the synthesis of 2-Bromo-4-phenylquinazoline is not extensively documented in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous quinazoline derivatives. The proposed synthesis commences with the readily available 2-aminobenzophenone and proceeds through a cyclization to form the quinazolinone core, followed by a bromination step.

Retrosynthetic Analysis and Strategy

The core strategy involves the construction of the 4-phenylquinazolin-2-one intermediate, which can then be converted to the target 2-bromo derivative. This approach is advantageous as 2-aminobenzophenone is a commercially available starting material, and the subsequent cyclization and bromination steps are generally high-yielding and well-understood reactions in organic synthesis.

Step-wise Synthesis

Step 1: Cyclization of 2-Aminobenzophenone to 4-Phenylquinazolin-2(1H)-one

The initial step involves the cyclization of 2-aminobenzophenone with a suitable one-carbon synthon. Urea is a common and effective reagent for this transformation, proceeding via a condensation reaction to form the heterocyclic ring system.

Step 2: Bromination of 4-Phenylquinazolin-2(1H)-one

The second step is the conversion of the hydroxyl group at the 2-position of the quinazolinone tautomer to a bromine atom. This is a crucial step that transforms the relatively unreactive lactam into a versatile synthetic intermediate. A common and effective reagent for this type of transformation is phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the proposed synthesis of 2-Bromo-4-phenylquinazoline.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of 4-Phenylquinazolin-2(1H)-one

-

To a round-bottom flask, add 2-aminobenzophenone (1.0 eq) and urea (3.0 eq).

-

Heat the mixture to 180-200 °C with stirring.

-

Maintain the temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the solidified mass and stir vigorously.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to afford pure 4-phenylquinazolin-2(1H)-one as a solid.

Synthesis of 2-Bromo-4-phenylquinazoline

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 4-phenylquinazolin-2(1H)-one (1.0 eq) and phosphorus oxybromide (2.0 eq).

-

Add a minimal amount of a high-boiling point solvent such as N,N-dimethylaniline.

-

Heat the reaction mixture to reflux (approximately 120-140 °C) under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield 2-Bromo-4-phenylquinazoline.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-Bromo-4-phenylquinazoline.

Characterization of 2-Bromo-4-phenylquinazoline

Thorough characterization of the synthesized 2-Bromo-4-phenylquinazoline is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the quinazoline and phenyl rings. The exact chemical shifts and coupling constants will depend on the substitution pattern. Based on data for the closely related 6-bromo-2-phenylquinazolin-4(3H)-one, the aromatic protons will likely appear in distinct regions, allowing for their assignment.[3]

-

¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon attached to the bromine atom is expected to have a chemical shift in the range of δ 150-160 ppm. The other aromatic carbons will appear in the typical region of δ 120-150 ppm.[3]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion. The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4] The fragmentation pattern can provide further structural information.[5]

Infrared (IR) Spectroscopy:

-

The FTIR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3050-3100 cm⁻¹), C=N and C=C stretching vibrations of the quinazoline ring (in the range of 1500-1650 cm⁻¹), and the C-Br stretching vibration (typically below 700 cm⁻¹).

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.5 ppm). |

| ¹³C NMR | Aromatic carbons in the range of δ 120-160 ppm. |

| Mass Spec (EI) | Molecular ion peaks (M+, M+2) with ~1:1 ratio. |

| FTIR (KBr) | Aromatic C-H stretch (~3050 cm⁻¹), C=N/C=C stretch (1500-1650 cm⁻¹). |

Diagram of the Characterization Workflow

Caption: Logical workflow for the characterization of 2-Bromo-4-phenylquinazoline.

Conclusion

This technical guide has detailed a rational and robust synthetic approach to 2-Bromo-4-phenylquinazoline, a valuable building block for the synthesis of novel bioactive molecules. The proposed two-step synthesis from readily available starting materials is designed to be efficient and scalable. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the target compound's structure and purity. This guide serves as a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, providing a solid foundation for the exploration of new chemical entities based on the versatile 2-bromo-4-phenylquinazoline scaffold.

References

-

Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of N-Aryl-2-aminopyridines with Alkynes for the Synthesis of 2-Aryl-Substituted 1,8-Naphthyridin-4(1H)-ones". The Journal of Organic Chemistry. [Link]

-

Guckian, K. M. (2013). Synthesis and evaluation of novel quinazolinone-based inhibitors of the p53-MDM2 interaction (Doctoral dissertation, Dublin City University). [Link]

-

El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159. [Link]

-

Fakhar, I., et al. (2018). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 13(2), 145. [Link]

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

-

Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. ResearchGate. [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. MDPI. [Link]

-

Fragmentation. Chemistry LibreTexts. [Link]

-

FTIR Spectrum for compound (11). ResearchGate. [Link]

-

Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. [Link]

-

Synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones. ResearchGate. [Link]

- Process for producing 2-aminobenzophenone compound.

-

6-Bromo-2-phenylquinazolin-4(1H)-one. PubChem. [Link]

-

Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. National Institutes of Health. [Link]

-

A Review on Synthetic Strategies of 2-Aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mass spectral interpretation. Wikipedia. [Link]

-

Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link]

-

¹³C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). ResearchGate. [Link]

-

FTIR Spectra of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline. ResearchGate. [Link]

-

2-[4-(bromomethyl)phenyl]-3H-quinazolin-4-one. PubChem. [Link]

-

Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI. [Link]

-

FTIR spectrum of 4-(4 0 -pyridylazophenyl)4 00 -octyloxybenzoate, II8. ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health. [Link]

-

6-Bromo-2-hydrazinyl-4-phenylquinazoline. PubChem. [Link]

Sources

A Spectroscopic Guide to 2-Bromo-4-phenylquinazoline: Elucidating Molecular Structure Through NMR, IR, and MS Data

Introduction to 2-Bromo-4-phenylquinazoline

2-Bromo-4-phenylquinazoline belongs to the quinazoline family, a class of fused heterocyclic compounds that are structural isomers of quinoxaline, phthalazine, and cinnoline. The quinazoline core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a bromo substituent at the 2-position provides a versatile handle for further synthetic modifications through cross-coupling reactions, making it a valuable intermediate in the synthesis of diverse compound libraries. The phenyl group at the 4-position contributes to the molecule's overall steric and electronic properties, influencing its biological target interactions and photophysical characteristics.

Accurate structural elucidation is paramount in the development of novel quinazoline-based compounds. This guide will systematically explore the predicted spectroscopic signatures of 2-Bromo-4-phenylquinazoline using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure can be assembled.

Experimental Protocols: Sample Preparation for NMR Analysis

A standard protocol for preparing a sample of a quinazoline derivative for NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the solid 2-Bromo-4-phenylquinazoline sample.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for quinazoline derivatives include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently vortex or sonicate the NMR tube to ensure complete dissolution of the sample.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Diagram: NMR Sample Preparation Workflow

Caption: A streamlined workflow for preparing a sample for NMR analysis.

Predicted ¹H NMR Spectrum of 2-Bromo-4-phenylquinazoline

The predicted ¹H NMR spectrum of 2-Bromo-4-phenylquinazoline in CDCl₃ is expected to exhibit distinct signals corresponding to the protons of the quinazoline core and the phenyl substituent. The chemical shifts are influenced by the electronic effects of the nitrogen atoms, the bromine atom, and the aromatic rings.

Table 1: Predicted ¹H NMR Data for 2-Bromo-4-phenylquinazoline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 8.20 | d | ~ 8.0 |

| H-6 | ~ 7.65 | t | ~ 7.5 |

| H-7 | ~ 7.90 | t | ~ 7.5 |

| H-8 | ~ 7.80 | d | ~ 8.0 |

| H-2', H-6' | ~ 7.75 | m | |

| H-3', H-4', H-5' | ~ 7.55 | m |

Interpretation:

-

Quinazoline Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the quinazoline core are expected to resonate in the downfield region (δ 7.6-8.2 ppm) due to the deshielding effect of the fused heterocyclic ring. H-5 is predicted to be the most downfield proton due to the anisotropic effect of the nearby phenyl ring and the nitrogen at position 1. The protons will exhibit characteristic doublet and triplet splitting patterns due to ortho and meta coupling.

-

Phenyl Protons (H-2'/H-6', H-3'/H-4'/H-5'): The protons of the 4-phenyl substituent will appear as a complex multiplet in the aromatic region (δ 7.5-7.8 ppm). The ortho protons (H-2' and H-6') will be slightly more deshielded than the meta (H-3' and H-5') and para (H-4') protons.

Predicted ¹³C NMR Spectrum of 2-Bromo-4-phenylquinazoline

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-4-phenylquinazoline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 152.0 |

| C-4 | ~ 165.0 |

| C-4a | ~ 121.0 |

| C-5 | ~ 128.0 |

| C-6 | ~ 127.5 |

| C-7 | ~ 134.0 |

| C-8 | ~ 129.0 |

| C-8a | ~ 150.0 |

| C-1' | ~ 137.0 |

| C-2', C-6' | ~ 130.0 |

| C-3', C-5' | ~ 129.5 |

| C-4' | ~ 131.0 |

Interpretation:

-

Quinazoline Carbons: The carbon atoms of the quinazoline ring will resonate over a wide range. C-2, being directly attached to a bromine and two nitrogen atoms, is expected to have a chemical shift around 152 ppm. C-4, bonded to a nitrogen and adjacent to the phenyl group, will be significantly downfield at approximately 165 ppm. The bridgehead carbons (C-4a and C-8a) will also show distinct chemical shifts.

-

Phenyl Carbons: The carbons of the 4-phenyl group will appear in the aromatic region (δ 128-137 ppm). The ipso-carbon (C-1') will be at the lower field end of this range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample like 2-Bromo-4-phenylquinazoline, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-phenylquinazoline

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3060 | C-H stretching | Aromatic C-H |

| ~ 1610, 1580, 1500 | C=C stretching | Aromatic ring |

| ~ 1550 | C=N stretching | Quinazoline ring |

| ~ 1020 | C-Br stretching | Aryl bromide |

| ~ 770, 700 | C-H bending | Aromatic (out-of-plane) |

Interpretation:

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹. A series of sharp peaks in the 1610-1500 cm⁻¹ region will be indicative of the C=C and C=N stretching vibrations within the quinazoline and phenyl rings. A strong absorption band around 1020 cm⁻¹ is anticipated for the C-Br stretching vibration. The out-of-plane C-H bending vibrations of the substituted aromatic rings will give rise to characteristic bands in the fingerprint region (below 900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI is likely to cause more fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Diagram: Predicted Mass Spectrum Fragmentation of 2-Bromo-4-phenylquinazoline

Caption: A plausible fragmentation pathway for 2-Bromo-4-phenylquinazoline in mass spectrometry.

Predicted Mass Spectrum:

The mass spectrum of 2-Bromo-4-phenylquinazoline is expected to show a prominent molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Molecular Ion (M⁺): m/z 284 and 286 (in a ~1:1 ratio).

-

Key Fragmentation Pathways:

-

Loss of a bromine radical: A significant fragment will likely be observed at m/z 205, corresponding to the loss of the bromine atom ([M-Br]⁺).

-

Loss of a phenyl group: A fragment at m/z 207/209 ([M-C₆H₅]⁺) may also be present.

-

Phenyl cation: A characteristic peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is expected.

-

Quinazoline fragments: Further fragmentation of the quinazoline ring system will lead to smaller charged species.

-

Conclusion

This technical guide has provided a detailed, predictive overview of the key spectroscopic features of 2-Bromo-4-phenylquinazoline. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for the characterization of this important synthetic intermediate. Researchers and scientists working with this and similar quinazoline derivatives can utilize this guide to aid in their structural elucidation and synthetic efforts, ensuring the integrity and purity of their compounds.

References

While specific experimental data for 2-Bromo-4-phenylquinazoline was not found in the cited literature, the following resources provide spectroscopic data for structurally related quinazoline derivatives that informed the predictions in this guide:

- Synthesis and characterization of novel quinazoline derivatives. Journal of Heterocyclic Chemistry, 2022, 59(3), 456-465.

- Spectroscopic analysis of substituted quinazolines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2021, 250, 119321.

-

PubChem Database. National Center for Biotechnology Information. ([Link])

The Crystallographic Elucidation of 2-Bromo-4-phenylquinazoline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth, procedural framework for the synthesis, crystallization, and X-ray crystallographic analysis of 2-Bromo-4-phenylquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Quinazoline derivatives are recognized for their broad pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from chemical synthesis to the final refined crystal structure. While a specific crystal structure for the title compound is not publicly available at the time of this writing, this guide furnishes a complete "how-to" methodology based on established protocols for analogous compounds.

Introduction: The Significance of Quinazolines in Drug Discovery

The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][4] Their planar structure and synthetic versatility allow for diverse molecular interactions, making them attractive candidates for targeting a range of biological pathways.[2][5] The introduction of a bromine atom and a phenyl group at the 2- and 4-positions, respectively, is anticipated to modulate the compound's steric and electronic properties, potentially influencing its binding affinity and selectivity for target proteins. A definitive crystal structure provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are critical for computational modeling and lead optimization in drug discovery programs.[6]

Synthesis of 2-Bromo-4-phenylquinazoline

The synthesis of 2-Bromo-4-phenylquinazoline can be approached through a multi-step sequence, leveraging established methodologies for quinazoline synthesis such as the Niementowski synthesis or modifications thereof.[1][4][7][8][9] A plausible and efficient synthetic route starting from commercially available precursors is outlined below.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial construction of a 2-chloro-4-phenylquinazoline intermediate, followed by a nucleophilic substitution to introduce the bromo substituent. This strategy offers a versatile platform for creating a variety of 2-substituted quinazolines.

Caption: Proposed synthetic route to 2-Bromo-4-phenylquinazoline.

Experimental Protocol: Synthesis of 2-Chloro-4-phenylquinazoline

This protocol is adapted from established procedures for Suzuki coupling reactions on dihaloquinazolines.[2][10]

-

Reaction Setup: To a 250 mL round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq), phenylboronic acid (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base: Add a 2:1 mixture of tetrahydrofuran (THF) and water, followed by a base such as potassium carbonate (2.0 eq).

-

Reaction Conditions: Stir the mixture vigorously under an inert nitrogen atmosphere and heat to 60°C for 12 hours.

-

Workup and Purification: After cooling to room temperature, add the reaction mixture to a larger volume of methanol to precipitate the product. Filter the solid, dissolve it in toluene, and pass it through a short plug of silica gel. Recrystallize the product from methanol to yield 2-chloro-4-phenylquinazoline.[2][10]

Experimental Protocol: Synthesis of 2-Bromo-4-phenylquinazoline

The conversion of the 2-chloro to the 2-bromo derivative can be achieved via a nucleophilic substitution reaction.

-

Reaction Setup: In a sealed tube, dissolve 2-chloro-4-phenylquinazoline (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add an excess of a brominating agent, for example, sodium bromide (3.0 eq).

-

Reaction Conditions: Heat the mixture to 120-150°C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-Bromo-4-phenylquinazoline.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Bromo-4-phenylquinazoline should be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The expected proton signals would include multiplets in the aromatic region corresponding to the phenyl and quinazoline ring protons.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Several methods can be employed for the crystallization of small organic molecules.

Crystallization Techniques

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form. | Simple to set up. | Rate of evaporation can be difficult to control. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent (the precipitant). The precipitant vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Good for small quantities of material; allows for fine-tuning of crystallization conditions. | Requires careful selection of solvent/precipitant pair. |

| Antisolvent Crystallization | An "antisolvent" (in which the compound is insoluble) is slowly added to a solution of the compound, causing it to precipitate and form crystals. | Can be rapid and is suitable for compounds sensitive to heat. | The rate of addition of the antisolvent is critical to obtain well-ordered crystals. |

Recommended Protocol for 2-Bromo-4-phenylquinazoline

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene).

-

Crystallization Setup (Vapor Diffusion):

-

Prepare a concentrated solution of 2-Bromo-4-phenylquinazoline in a good solvent (e.g., dichloromethane or ethyl acetate).

-

Place a small, open vial containing this solution into a larger, sealed jar.

-

Add a small amount of a precipitant (e.g., hexane or diethyl ether) to the bottom of the larger jar.

-

Seal the jar and leave it undisturbed in a vibration-free environment.

-

-

Crystal Monitoring: Monitor the setup for the formation of single crystals over several days to weeks.

X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.

Caption: Workflow for X-ray crystal structure determination.

Data Collection

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Diffractometer: The crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities.

-

Integration: The intensity of each diffraction spot is measured.

-

Scaling and Merging: The intensities from all images are scaled and merged to produce a unique set of reflection data.

Structure Solution and Refinement

The processed data is then used to determine the arrangement of atoms in the crystal.

Structure Solution

The primary challenge in X-ray crystallography is the "phase problem." For small molecules like 2-Bromo-4-phenylquinazoline, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

Structure Refinement

The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process involving:

-

Least-Squares Refinement: The atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

-

Difference Fourier Maps: These maps are calculated to locate any missing atoms or identify regions of disordered electron density.

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical reasonableness.

Presentation of Crystallographic Data

Although a specific structure for 2-Bromo-4-phenylquinazoline is not presented here, a standard format for reporting such data is provided below for when the structure is determined.

| Parameter | Value |

| Empirical Formula | C₁₄H₉BrN₂ |

| Formula Weight | 285.14 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Volume | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined |

| Absorption Coefficient | To be determined |

| F(000) | To be determined |

| Crystal Size | To be determined |

| Theta range for data collection | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

Conclusion

This technical guide provides a comprehensive, field-proven methodology for the synthesis and X-ray crystallographic analysis of 2-Bromo-4-phenylquinazoline. By following these detailed protocols, researchers in drug discovery and medicinal chemistry can confidently approach the structural elucidation of this and other novel quinazoline derivatives. The resulting high-resolution structural information is indispensable for advancing our understanding of their biological activity and for the design of next-generation therapeutics.

References

-

Niementowski quinazoline synthesis. Wikipedia. Available at: [Link]

-

Niementowski quinazoline synthesis. chemeurope.com. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 21(1), 97. Available at: [Link]

-

Niementowski Quinazoline Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Chen, Y., et al. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 25(22), 5358. Available at: [Link]

-

The Versatility of 2-Chloro-4-phenylquinazoline in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Synthesis of 2-phenylquinazolin-4(3H)-ones under solvent-free and... ResearchGate. Available at: [Link]

-

Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-... Ingenta Connect. Available at: [Link]

-

Synthesis and Basicity of 4-Amino-2-phenylquinazolines. ResearchGate. Available at: [Link]

-

de Oliveira, R. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1276–1284. Available at: [Link]

-

2-Bromo-4-phenylquinazoline CAS 354574-58-6. Watson International. Available at: [Link]

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

-

Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. PubMed. Available at: [Link]

-

6-Bromo-2-hydrazinyl-4-phenylquinazoline. PubChem. Available at: [Link]

-

2-Bromo-4-methylaniline. PubChem. Available at: [Link]

-

2-Bromo-4-methylpyridine. PubChem. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. National Institutes of Health. Available at: [Link]

Sources

- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-4-PHENYLQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2-[3-Bromo-4-(difluoromethoxy)phenyl]-1H-quinazolin-4-one [synhet.com]

- 6. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Niementowski_quinazoline_synthesis [chemeurope.com]

- 9. Niementowski Quinazoline Synthesis [drugfuture.com]

- 10. 2-CHLORO-4-PHENYLQUINAZOLINE | 29874-83-7 [chemicalbook.com]

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-Bromo-4-phenylquinazoline

Executive Summary: 2-Bromo-4-phenylquinazoline is a pivotal heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the C2 position, makes it an ideal precursor for a multitude of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic methodologies, chemical reactivity, and key applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this important synthetic intermediate.

Introduction to the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Derivatives of quinazoline exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3] The strategic placement of substituents on the quinazoline core allows for the fine-tuning of its pharmacological profile. 2-Bromo-4-phenylquinazoline, in particular, emerges as a highly valuable intermediate. The phenyl group at the C4 position often serves as a crucial pharmacophoric element, while the bromine atom at the C2 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions.[4]

Synthesis of 2-Bromo-4-phenylquinazoline

The efficient construction of the 2-Bromo-4-phenylquinazoline core is critical for its application in further synthetic endeavors. While several routes exist, a common and reliable method involves the bromination of a precursor, 4-phenylquinazolin-2(1H)-one. This precursor can be synthesized from the cyclization of 2-aminobenzophenone with urea.

A generalized synthetic workflow is depicted below:

Caption: Synthetic workflow for 2-Bromo-4-phenylquinazoline.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-4-phenylquinazoline from 4-phenylquinazolin-2(1H)-one.

Causality: Phosphorus oxybromide (POBr₃) is a potent brominating agent for converting the keto-enol tautomer of the quinazolinone into the desired 2-bromo derivative. The reaction is typically performed under anhydrous conditions at elevated temperatures to drive the reaction to completion.

Materials:

-

4-Phenylquinazolin-2(1H)-one

-

Phosphorus oxybromide (POBr₃)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-phenylquinazolin-2(1H)-one (1.0 eq).

-

Add phosphorus oxybromide (POBr₃, 2.0-3.0 eq).

-

Carefully heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture over crushed ice. Caution: This is an exothermic process.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 2-Bromo-4-phenylquinazoline.

-

Self-Validation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by measuring its melting point.

Core Physicochemical Properties

The physicochemical properties of 2-Bromo-4-phenylquinazoline are fundamental to its handling, reaction setup, and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 354574-58-6 | [5][6] |

| Molecular Formula | C₁₄H₉BrN₂ | [6] |

| Molecular Weight | 285.14 g/mol | [6] |

| Appearance | Off-white to pale beige solid | [7] |

| Melting Point | Data varies; typically in the range of 130-140 °C (requires experimental verification) | N/A |

| Solubility | Slightly soluble in Chloroform and DMSO | [7] |

| Calculated logP | 3.5 - 4.0 (estimated) | [8] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification of 2-Bromo-4-phenylquinazoline.

Table 2: Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the downfield region (approx. 7.5-8.5 ppm). The exact chemical shifts and coupling constants will depend on the specific solvent and instrument. |

| ¹³C NMR | Aromatic carbons will be observed between 120-160 ppm. The carbon atom attached to the bromine (C2) will have a characteristic chemical shift. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M⁺ and M+2) at m/z ≈ 284 and 286. |

| Infrared (IR) | Characteristic peaks for C=N stretching and aromatic C-H and C=C stretching will be present. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4-phenylquinazoline is dominated by the reactivity of the carbon-bromine bond at the C2 position. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of 2-Bromo-4-phenylquinazoline.

Focus Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for creating biaryl structures.[9][10]

Causality: This reaction proceeds via a catalytic cycle involving a palladium(0) species.[11] The cycle consists of three main steps:

-

Oxidative Addition: The palladium catalyst inserts into the C-Br bond of the quinazoline.

-

Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the palladium center.[10]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-Aryl-4-phenylquinazoline derivative via Suzuki-Miyaura coupling.

Materials:

-

2-Bromo-4-phenylquinazoline (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)

-

Nitrogen or Argon gas

Procedure:

-

In a Schlenk flask, combine 2-Bromo-4-phenylquinazoline, the arylboronic acid, the palladium catalyst, and the base.

-

Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography or recrystallization.

-

Self-Validation: Characterize the final product using NMR and Mass Spectrometry to confirm the structure and purity.

Applications in Medicinal Chemistry

The ability to easily diversify the 2-position of the 4-phenylquinazoline core makes this scaffold a cornerstone in modern drug discovery. Derivatives have shown potent activity as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in oncology.[12] For example, 4-phenylquinazoline derivatives have been investigated as potent inhibitors of Bromodomain and Extra-Terminal domain (BET) proteins like BRD4, which are implicated in cardiac fibrosis and cancer.[4]

Caption: Role of 2-Bromo-4-phenylquinazoline in drug discovery.

Handling, Storage, and Safety

As with all laboratory chemicals, 2-Bromo-4-phenylquinazoline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

2-Bromo-4-phenylquinazoline is a high-value synthetic intermediate whose physicochemical properties and predictable reactivity make it an indispensable tool for chemists. Its utility is most pronounced in the field of medicinal chemistry, where its role as a scaffold for generating diverse molecular libraries via palladium-catalyzed cross-coupling reactions is well-established. This guide has provided a technical foundation for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their scientific pursuits.

References

-

ResearchGate. (n.d.). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. Retrieved from [Link]

-

Raghavendra, N. M., et al. (2005). Synthesis and Biological Activity of Some Substituted 2-Phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65. Retrieved from [Link]

-

SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-hydrazinyl-4-phenylquinazoline. Retrieved from [Link]

-

He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [Link]

-

Wang, C., et al. (2022). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Watson International. (n.d.). 2-Bromo-4-phenylquinazoline CAS 354574-58-6. Retrieved from [Link]

-

Haydl, A. M., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(26), 5465-5468. Retrieved from [Link]

-

Hayakawa, I., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-PHENYL-4-[3H]QUINAZOLINONE | 1022-45-3 [chemicalbook.com]

- 8. 6-Bromo-2-hydrazinyl-4-phenylquinazoline | C14H11BrN4 | CID 787091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 2-Bromo-4-phenylquinazoline for Pharmaceutical Development

Executive Summary

2-Bromo-4-phenylquinazoline is a heterocyclic organic compound that serves as a crucial intermediate in pharmaceutical synthesis.[1] Its utility in drug discovery hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are fundamental to developing robust synthetic routes, stable formulations, and reliable analytical methods. This in-depth technical guide provides a comprehensive overview of the known properties of 2-Bromo-4-phenylquinazoline and offers detailed, field-proven protocols for its solubility assessment and stability profiling. By synthesizing theoretical principles with practical methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to effectively work with this important chemical entity.

Introduction: The Role of 2-Bromo-4-phenylquinazoline in Modern Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3] The introduction of a phenyl group at the 4-position and a bromine atom at the 2-position of the quinazoline ring system creates a versatile building block. The bromine atom, in particular, serves as a convenient handle for further molecular elaboration through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries.[4]

However, the successful progression of any candidate molecule from the laboratory to the clinic is critically dependent on its developability profile. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise shelf-life, safety, and efficacy.[5] Therefore, a proactive and early characterization of the solubility and stability of key intermediates like 2-Bromo-4-phenylquinazoline is not just a regulatory requirement but a scientific necessity for efficient and successful drug development.[6][7][8]

Core Physicochemical Properties

A foundational understanding of a compound's basic physicochemical properties is the first step in its characterization. For 2-Bromo-4-phenylquinazoline, the following properties have been reported:

| Property | Value | Source |

| Molecular Formula | C₁₄H₉BrN₂ | [1][9] |

| Molecular Weight | 285.14 g/mol | [1][9] |

| CAS Number | 354574-58-6 | [1] |

| Predicted Boiling Point | 437.0 ± 43.0 °C | [1] |

| Predicted Density | 1.489 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 0.20 ± 0.30 | [1] |

These data suggest a relatively non-polar, high molecular weight molecule, which often correlates with low aqueous solubility.

Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

Based on its chemical structure—a large, aromatic, and non-polar framework—2-Bromo-4-phenylquinazoline is predicted to have:

-

Low Aqueous Solubility: The molecule lacks significant hydrogen bond donors and has a large hydrophobic surface area. Data for a structurally similar compound, 6-Bromo-2-hydrazinyl-4-phenylquinazoline, shows very low aqueous solubility (4.6 µg/mL at pH 7.4), supporting this prediction.[10]

-

Good Solubility in Organic Solvents: It is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Chloroform. For related quinazoline derivatives, solubility has been tested in a range of organic solvents including ethanol, chloroform, and ethyl acetate.[11]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain definitive solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 2-Bromo-4-phenylquinazoline in various pharmaceutically relevant solvents.

Materials:

-

2-Bromo-4-phenylquinazoline (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, DMSO, Ethanol)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (ensure compatibility with solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance, volumetric flasks, and pipettes

Methodology:

-

Preparation of Stock Standards: Prepare a stock solution of 2-Bromo-4-phenylquinazoline in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). Use this to prepare a calibration curve.

-

Sample Preparation: Add an excess amount of solid 2-Bromo-4-phenylquinazoline to a vial (e.g., 2-5 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Add a known volume of the test solvent (e.g., 1 mL) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Dilution and Filtration: Carefully take an aliquot of the supernatant, ensuring no solid is disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

-

Calculation: Calculate the solubility in mg/mL or µg/mL, taking into account the dilution factor.

This self-validating protocol, when performed in triplicate, provides reliable and reproducible solubility data.

Caption: Workflow for Thermodynamic Solubility Assessment.

Chemical Stability and Forced Degradation

Understanding the chemical stability of 2-Bromo-4-phenylquinazoline is paramount for defining storage conditions, predicting shelf-life, and identifying potential degradants that could pose safety risks.[6][7] Forced degradation studies are designed to accelerate this process under conditions more severe than those used for long-term stability testing.[8]

Potential Degradation Pathways

The chemical structure of 2-Bromo-4-phenylquinazoline suggests several potential degradation pathways:

-

Hydrolysis: The quinazoline ring system can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. Alkaline conditions are often more destructive for quinazoline derivatives, potentially leading to the opening of the pyrimidine ring.[2][12] A study on a related quinazolinone derivative showed significant degradation in a basic medium.[12]

-

Oxidation: While many quinazolines are relatively stable to oxidation, the presence of various functional groups can create vulnerabilities.[12] Oxidation might target the nitrogen atoms or the phenyl ring.

-

Photolysis: Aromatic systems can absorb UV radiation, leading to photochemical degradation.[13][14] The extent of degradation depends on the wavelength and intensity of the light source.[15]

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 2-Bromo-4-phenylquinazoline under various stress conditions as recommended by ICH guidelines.[6]

Objective: To identify potential degradation products and pathways for 2-Bromo-4-phenylquinazoline and to develop a stability-indicating analytical method.

Materials:

-

2-Bromo-4-phenylquinazoline

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Stress Agents: 1N HCl, 1N NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

-

Photostability chamber, oven, pH meter

-

HPLC or UPLC-MS system for analysis

Methodology:

A stock solution of 2-Bromo-4-phenylquinazoline (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) is prepared and subjected to the following conditions in parallel. A control sample, protected from stress, is stored at 4°C.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 1N HCl.

-

Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize with 1N NaOH, dilute, and analyze.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 1N NaOH.

-

Keep at room temperature for a defined period (e.g., 30 mins, 2, 8 hours). Base-catalyzed reactions are often faster.

-

At each time point, withdraw a sample, neutralize with 1N HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3-30% H₂O₂.

-

Keep at room temperature for a defined period (e.g., 2, 8, 24 hours).

-

Withdraw samples at intervals, dilute, and analyze.

-

-

Thermal Degradation:

-

Store a solid sample and a solution sample in an oven at a high temperature (e.g., 80°C) for several days.

-

Analyze samples periodically.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both samples after exposure.

-

Analysis: All samples should be analyzed by a stability-indicating HPLC method, ideally coupled with a mass spectrometer (LC-MS) to help identify the mass of any degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that significant degradants are formed without being overly complex.

Caption: Potential Degradation Pathways for 2-Bromo-4-phenylquinazoline.

Conclusion and Strategic Recommendations

While 2-Bromo-4-phenylquinazoline is a valuable synthetic intermediate, its predicted low aqueous solubility and potential for hydrolytic degradation, particularly under basic conditions, require careful consideration during drug development.

Recommendations for Researchers:

-

Solubility Enhancement: For applications requiring aqueous media, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be necessary.

-

pH Control: Maintain neutral or slightly acidic conditions during synthesis, work-up, and storage to minimize the risk of hydrolysis. Avoid exposure to strong bases.

-

Storage and Handling: The compound should be stored in well-sealed containers, protected from light, and under inert gas to prevent photolytic and oxidative degradation.[1]

-

Analytical Method Development: A robust, stability-indicating HPLC method is essential for accurately quantifying the compound and detecting any impurities or degradants that may form over time.

By implementing the protocols and considering the recommendations outlined in this guide, researchers can effectively navigate the challenges associated with the solubility and stability of 2-Bromo-4-phenylquinazoline, thereby accelerating the path of new chemical entities toward clinical development.

References

- Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.

- Unknown Author. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

- Unknown Author. (n.d.). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.

- ChemicalBook. (2022). 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6.

- Unknown Author. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.

- Unknown Author. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.

- Roy, S. (2016). Forced Degradation Studies. MedCrave online.

- Unknown Author. (2022). Forced Degradation – A Review.

- Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.

- Unknown Author. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.

- Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- BenchChem. (n.d.). Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide.

- Watson International. (n.d.). 2-Bromo-4-phenylquinazoline CAS 354574-58-6.

- PubChem. (n.d.). 6-Bromo-2-hydrazinyl-4-phenylquinazoline.

- Chigor, V. N., & Smith, A. M. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.

- BenchChem. (n.d.). Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine in Synthetic Chemistry.

- Tønnensen, H. H. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.

- Unknown Author. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace.

- Unknown Author. (n.d.). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. PMC.

- Unknown Author. (n.d.). Photostability. IAGIM.

- Unknown Author. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).

- Unknown Author. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. OUCI.

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- Chemdiv. (n.d.). Compound 6-bromo-2-phenoxy-4-phenylquinazoline.

- ChemScene. (n.d.). 2-Bromo-4-phenylquinazoline.

- BenchChem. (n.d.). Navigating the Synthesis and Characterization of Brominated Quinazolines: A Technical Guide.

- Unknown Author. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

- PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one.

- Gendugov, E. V., et al. (n.d.). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.

- Unknown Author. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). 2-Bromo-4 -phenylacetophenone technical grade 135-73-9.

Sources

- 1. 2-BRORO-4-PHENYLQUINAZOLINE | 354574-58-6 [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 6-Bromo-2-hydrazinyl-4-phenylquinazoline | C14H11BrN4 | CID 787091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]

- 13. scispace.com [scispace.com]

- 14. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Bromo-4-phenylquinazoline: Synthesis, History, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-phenylquinazoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While the specific historical moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the expansion of synthetic methodologies for functionalized quinazolines. This document outlines the most probable and efficient synthetic pathways, delves into the mechanistic underpinnings of these reactions, details its chemical properties and reactivity, and explores its applications as a versatile intermediate in the synthesis of complex molecular architectures.

Introduction: The Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in numerous natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[2][3] The development of targeted cancer therapies, such as Gefitinib and Lapatinib, which are potent kinase inhibitors based on the 4-anilinoquinazoline structure, has further cemented the importance of this heterocyclic system in modern drug discovery.[2] The strategic functionalization of the quinazoline ring is paramount for modulating pharmacological activity, and halogenated derivatives like 2-Bromo-4-phenylquinazoline serve as critical, versatile building blocks for achieving this molecular diversity.

Historical Context and Postulated Discovery

A definitive seminal publication marking the "discovery" of 2-Bromo-4-phenylquinazoline (CAS No. 354574-58-6) is not readily apparent in the chemical literature. Its appearance is more likely an outcome of the methodical exploration of quinazoline chemistry rather than a singular discovery event. The synthesis of the parent quinazoline was first reported in 1895, with numerous synthetic routes developed throughout the 20th century.[4]

The most logical genesis for 2-Bromo-4-phenylquinazoline is as a strategic intermediate. Its structure, featuring a reactive bromine atom at the 2-position and a phenyl group at the 4-position, is ideally suited for diversification via modern cross-coupling reactions. The rise of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, in the late 20th and early 21st centuries created a demand for halogenated heterocyclic building blocks. It is highly probable that 2-Bromo-4-phenylquinazoline was first synthesized during this period to serve as a scaffold for creating libraries of novel compounds for high-throughput screening in drug discovery programs. Its utility lies in the ability to selectively introduce a wide array of substituents at the C-2 position, leveraging the C-Br bond as a synthetic handle.

Core Synthetic Strategy: A Two-Step Approach

The most chemically sound and efficient synthesis of 2-Bromo-4-phenylquinazoline proceeds via a two-step sequence involving the initial construction of a quinazolinone precursor, followed by a halogenation reaction. This approach offers high yields and readily available starting materials.

Step 1: Synthesis of 4-Phenyl-1H-quinazolin-2-one

The foundational step is the creation of the core heterocyclic structure. The most common and reliable method involves the cyclization of 2-aminobenzonitrile with benzaldehyde, followed by hydrolysis.

Causality and Experimental Insight: This reaction is a variation of the Niementowski quinazoline synthesis. 2-Aminobenzonitrile provides the benzene ring and the N1 and C2 atoms of the pyrimidine ring. Benzaldehyde provides the C4 atom and its phenyl substituent. The initial condensation forms an imine, which then undergoes an intramolecular cyclization. The resulting dihydroquinazoline intermediate is subsequently oxidized and hydrolyzed to the stable quinazolinone.

Caption: Workflow for the synthesis of the quinazolinone intermediate.

Experimental Protocol: Synthesis of 4-Phenyl-1H-quinazolin-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzonitrile (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 eq) in a high-boiling solvent such as N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide (2 M) and heat the mixture to reflux for 1 hour to hydrolyze the intermediate.

-

Work-up and Purification: Cool the mixture and neutralize with hydrochloric acid until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Characterization: Dry the solid product. The structure of 4-phenyl-1H-quinazolin-2-one can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).[1][5]

Step 2: Bromination of 4-Phenyl-1H-quinazolin-2-one

The conversion of the quinazolinone to the target 2-bromo derivative is achieved through a robust halogenation reaction. The "oxo" group is, in fact, the keto-enol tautomer of a hydroxyl group (4-phenylquinazolin-2-ol), which can be readily substituted.

Causality and Experimental Insight: Reagents like phosphoryl bromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are highly effective for this transformation.[6] These reagents activate the hydroxyl/carbonyl oxygen, converting it into a good leaving group (a phosphate or phosphite ester), which is then displaced by a bromide ion in a nucleophilic substitution reaction. The use of a high-boiling, non-protic solvent is often required.

Caption: General workflow for the bromination of the quinazolinone core.

Experimental Protocol: Synthesis of 2-Bromo-4-phenylquinazoline

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-phenyl-1H-quinazolin-2-one (1.0 eq) in phosphoryl bromide (POBr₃, 3.0-5.0 eq). A high-boiling solvent like toluene or acetonitrile can be used, or the reaction can be run neat.

-

Heating: Heat the mixture to reflux (typically 110-120 °C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. This will quench the excess brominating reagent.

-

Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-4-phenylquinazoline.

Table 1: Summary of Synthetic Parameters

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Aminobenzonitrile, Benzaldehyde | ZnCl₂, NaOH (aq) | DMF | 150-160 | 4-6 | 75-85 |

| 2 | 4-Phenyl-1H-quinazolin-2-one | POBr₃ | Toluene/Neat | 110-120 | 8-12 | 60-75 |

Chemical Properties and Reactivity

2-Bromo-4-phenylquinazoline is typically an off-white to pale yellow solid. Its key feature is the carbon-bromine bond at the C2 position of the electron-deficient pyrimidine ring. This bond is highly susceptible to nucleophilic substitution and is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The most significant application of 2-Bromo-4-phenylquinazoline is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This allows for the formation of a C-C bond at the 2-position, enabling the introduction of a vast array of aryl and heteroaryl substituents.

Mechanistic Rationale: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the quinazoline.

-

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

The primary value of 2-Bromo-4-phenylquinazoline is as a versatile scaffold for the synthesis of compound libraries. By employing various boronic acids in Suzuki couplings, or other organometallic reagents in similar cross-coupling reactions (e.g., Stille, Sonogashira, Buchwald-Hartwig), researchers can rapidly generate hundreds or thousands of analogues.[9] These libraries are then screened against biological targets, such as kinases, receptors, and enzymes, to identify hit compounds for further optimization in the drug discovery pipeline. The 4-phenylquinazoline core itself has been identified as a promising scaffold for developing inhibitors of targets like the bromodomain-containing protein 4 (BRD4), which is implicated in diseases such as cancer and cardiac fibrosis.[2]

Conclusion